molecular formula C20H30N2O3S B5572290 (4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5572290
M. Wt: 378.5 g/mol
InChI Key: QTZGGYYURDLRPZ-MOPGFXCFSA-N
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Description

(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C20H30N2O3S and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.19771400 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Analogous Compounds

Studies involving the synthesis and characterization of pyrazine derivatives and related compounds provide a foundation for understanding the chemical behavior and potential applications of “(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide”. For example, research on substituted pyrazolo[1,5-a]pyrimidines and their reactions with hydrazine hydrate have elucidated mechanisms that may be relevant for synthesizing and manipulating the compound of interest. These studies contribute to the broader chemical knowledge required for developing new materials or pharmaceutical compounds (Chimichi et al., 1996).

Antimicrobial and Antitumor Activity

Research on novel benzenesulfonamide derivatives and their biological evaluation has shown significant in vitro antitumor activity against specific cell lines. Such findings suggest that structurally similar compounds, including pyrazine derivatives, could be explored for their antimicrobial and antitumor potentials. Understanding the biological activity of related compounds enhances the exploration of new therapeutic agents (Fahim & Shalaby, 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, in the context of dye-sensitized solar cells, thieno[3,4-b]pyrazine derivatives can absorb light and generate electrons, which are then injected into the conduction band of the semiconductor .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as organic electronics or photovoltaics. Further studies could also investigate the synthesis of related compounds and the effects of different functional groups on the properties of the thieno[3,4-b]pyrazine core .

properties

IUPAC Name

1-[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(2,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-14(2)11-21-7-8-22(19-13-26(24,25)12-18(19)21)20(23)10-17-9-15(3)5-6-16(17)4/h5-6,9,14,18-19H,7-8,10-13H2,1-4H3/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZGGYYURDLRPZ-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)N2CCN(C3C2CS(=O)(=O)C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)CC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.